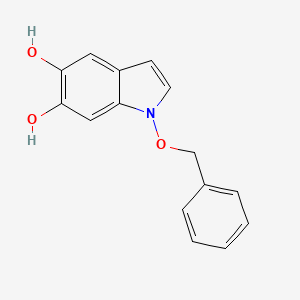
1-(Benzyloxy)-1H-indole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-1H-indole-5,6-diol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a benzyloxy group attached to the nitrogen atom and hydroxyl groups at the 5 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-indole-5,6-diol typically involves the protection of the indole nitrogen followed by selective hydroxylation at the 5 and 6 positions. One common method involves the use of benzyl chloride to protect the nitrogen atom, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
化学反应分析
Types of Reactions: 1-(Benzyloxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of indole-5,6-quinone derivatives.
Reduction: Formation of 1H-indole derivatives without hydroxyl groups.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
科学研究应用
1-(Benzyloxy)-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 1-(Benzyloxy)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
- 1-(Benzyloxy)-2-hydroxybenzene
- 1-(Benzyloxy)-3,4-dihydroxybenzene
- 1-(Benzyloxy)-4-hydroxybenzene
Comparison: 1-(Benzyloxy)-1H-indole-5,6-diol is unique due to the presence of both the indole core and the hydroxyl groups at the 5 and 6 positions. This combination imparts distinct chemical and biological properties compared to other benzyloxy-substituted compounds. The indole core is known for its diverse biological activities, while the hydroxyl groups enhance the compound’s reactivity and potential for hydrogen bonding .
属性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC 名称 |
1-phenylmethoxyindole-5,6-diol |
InChI |
InChI=1S/C15H13NO3/c17-14-8-12-6-7-16(13(12)9-15(14)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |
InChI 键 |
LAZWNOLYEUNKJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CON2C=CC3=CC(=C(C=C32)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















